molecular formula C17H21N5OS B2805042 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226428-34-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Numéro de catalogue: B2805042
Numéro CAS: 1226428-34-7
Poids moléculaire: 343.45
Clé InChI: BTFHGXUJENQXLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative featuring a thiazole core substituted with a pyrimidin-2-ylamino group and an N-linked cyclohexenylethyl chain.

Propriétés

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c23-15(18-10-7-13-5-2-1-3-6-13)11-14-12-24-17(21-14)22-16-19-8-4-9-20-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFHGXUJENQXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The target compound’s structure combines a thiazole ring, pyrimidine amine, and cyclohexenyl group. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity Spectral Data (IR/NMR) Reference
Target Compound Thiazole-acetamide Cyclohexenylethyl, pyrimidin-2-ylamino Not specified (PubChem entry) Not reported Not available
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole-acetamide Cyclopropyl triazole, pyridinylpyrimidine Microwave-assisted Cu(I)-catalyzed cycloaddition Kinase inhibition (imatinib analog) IR: N-H (3291 cm⁻¹), C=O (1678 cm⁻¹); NMR: δ 7.2–8.5 (aromatic H)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole-acetamide Naphthyloxy, 4-chlorophenyl 1,3-dipolar cycloaddition Not reported IR: C=O (1678 cm⁻¹), C-Cl (785 cm⁻¹); HRMS: [M+H]+ 393.1112
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole-acetamide Methylphenylpyrazole Alkylation of thiopyrimidines Antimicrobial IR: C=O (1680 cm⁻¹); NMR: δ 2.3 (CH₃), 7.1–7.8 (aromatic H)
2-({6-Benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide Pyridopyrimidine-acetamide Benzylpyridopyrimidine, dichlorophenyl Alkylation of thiopyrimidines Not reported Mol. weight: 511.86

Key Differences in Pharmacological Potential

Kinase Inhibition: Compound 2e () shares the pyrimidin-2-ylamino motif with the target compound but incorporates a pyridinyl group and triazole ring. This structural variation enhances binding to kinase ATP pockets, akin to imatinib analogs . The target compound’s cyclohexenyl group may improve lipophilicity and blood-brain barrier penetration compared to 2e’s cyclopropyl triazole.

Antimicrobial Activity :

  • Compound 41 () demonstrates broad-spectrum antimicrobial activity due to its methylphenylpyrazole substituent, which disrupts bacterial membrane integrity . The target compound lacks this substituent but may exhibit similar activity via its thiazole-pyrimidine core.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, and how can purity be ensured?

  • Methodology :

  • Core Reaction : Utilize 1,3-dipolar cycloaddition or click chemistry for assembling the thiazole and pyrimidine moieties. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form triazole intermediates, as demonstrated in analogous acetamide syntheses .
  • Purification : Recrystallization with ethanol or ethanol-water mixtures is effective for isolating crystalline products. Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) monitors reaction progress .
    • Validation : Confirm purity via melting point analysis and spectroscopic consistency (e.g., IR for C=O stretches at ~1670 cm⁻¹ and NH stretches at ~3260 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, pyrimidine C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR resolves cyclohexenyl protons (δ ~5.4–5.6 ppm for vinyl CH) and thiazole/pyrimidine aromatic signals (δ ~7.2–8.6 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and heterocyclic carbons .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 1 ppm) .

Q. How can reaction conditions be optimized to improve yields during synthesis?

  • Key Parameters :

  • Solvent System : Use tert-butanol-water (3:1) for CuAAC reactions to enhance regioselectivity and solubility .
  • Catalyst Loading : Copper diacetate (10 mol%) accelerates cycloaddition while minimizing side reactions .
  • Temperature : Room temperature (20–25°C) balances reaction rate and stability of sensitive intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Case Study : If antimicrobial assays (e.g., MIC values) conflict with computational predictions:

  • Replicate Assays : Use standardized protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., thiazolo[3,2-a]pyridines) to identify substituent effects on activity .
  • Solubility Testing : Poor aqueous solubility may artificially reduce observed activity; use DMSO or β-cyclodextrin to improve bioavailability .

Q. How can computational modeling predict target interactions for this compound?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like bacterial dihydrofolate reductase (DHFR) or kinase domains. Focus on hydrogen bonding with pyrimidine NH and hydrophobic interactions with the cyclohexenyl group .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to validate docking poses .

Q. What advanced synthetic routes enable functionalization of the thiazole core?

  • Functionalization Strategies :

  • Electrophilic Substitution : Introduce halogens (e.g., Cl/Br) at the thiazole C5 position using N-bromosuccinimide (NBS) or iodine monochloride .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the pyrimidine ring under Pd(PPh₃)₄ catalysis .
  • Protection-Deprotection : Use Boc groups for NH protection during multi-step syntheses to prevent unwanted side reactions .

Methodological Considerations

  • Data Reproducibility :
    • Document reaction conditions rigorously (e.g., solvent purity, humidity control) to mitigate batch-to-batch variability .
  • Contradictory Spectral Assignments :
    • Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to resolve ambiguities in aromatic proton assignments .
  • Biological Assay Design :
    • Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cell viability assays (e.g., MTT) for cytotoxicity studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.